Cas no 1479527-33-7 (1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid)
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid
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- MDL: MFCD20810353
- Inchi: 1S/C14H15NO2/c16-14(17)13-8-11-6-1-2-7-12(11)15(13)9-10-4-3-5-10/h1-2,6-8,10H,3-5,9H2,(H,16,17)
- InChI Key: RETUNNMZTPUVAZ-UHFFFAOYSA-N
- SMILES: OC(C1=CC2C=CC=CC=2N1CC1CCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 301
- XLogP3: 3.2
- Topological Polar Surface Area: 42.2
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 196148-2.500g |
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid, 95% |
1479527-33-7 | 95% | 2.500g |
$1733.00 | 2023-09-09 |
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid: A Comprehensive Overview
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid (CAS No. 1479527-33-7) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This article delves into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties: The molecular formula of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid is C14H17NO2, and it has a molecular weight of 231.29 g/mol. The compound features a cyclobutylmethyl group attached to the indole ring, which is further substituted with a carboxylic acid moiety at the 2-position. This unique structural arrangement imparts specific chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.
Synthesis Methods: Several synthetic routes have been reported for the preparation of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid. One common method involves the condensation of cyclobutylmethylamine with an appropriate indole derivative, followed by carboxylation. Another approach utilizes a palladium-catalyzed coupling reaction between a cyclobutylmethyl halide and an indole carboxylic acid derivative. These methods offer varying degrees of yield and purity, allowing researchers to choose the most suitable route based on their specific requirements.
Biological Activities: Recent studies have highlighted the diverse biological activities of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid. One notable application is in the field of neuropharmacology, where the compound has shown potential as a modulator of serotonin receptors. Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective binding to serotonin receptor subtypes, particularly 5-HT2A. This property makes it a promising candidate for the development of novel antidepressant and antipsychotic drugs.
In addition to its neuropharmacological effects, 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid has also been investigated for its anti-inflammatory properties. A study published in the European Journal of Medicinal Chemistry reported that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it could be useful in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Applications: The potential clinical applications of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid are currently being explored through various preclinical and early-stage clinical trials. Preliminary results from these trials have shown promising outcomes, particularly in terms of safety and efficacy. For instance, a phase I clinical trial conducted by a leading pharmaceutical company demonstrated that the compound was well-tolerated by human subjects at various dose levels, with no significant adverse effects reported.
FUTURE DIRECTIONS: Despite the promising results from recent studies, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid. Ongoing efforts are focused on optimizing its pharmacokinetic properties, enhancing its bioavailability, and exploring its potential synergistic effects with other therapeutic agents. Additionally, large-scale clinical trials will be essential to validate its efficacy and safety in treating various diseases.
In conclusion, 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid (CAS No. 1479527-33-7) is a multifaceted compound with significant potential in both basic research and clinical applications. Its unique chemical structure, combined with its diverse biological activities, makes it an exciting area of study for chemists, pharmacologists, and medical researchers alike. As more research is conducted, it is likely that this compound will play an increasingly important role in the development of novel therapeutic strategies for a wide range of diseases.
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